5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Photochromism Spiropyran Absorption Spectroscopy

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (CAS 35976-46-6) is a 5-substituted indoline derivative, specifically the 5-methoxy analogue of Fischer's base (1,3,3-trimethyl-2-methyleneindoline). It serves as a critical building block in the synthesis of photochromic spiropyrans and spirooxazines, with its methoxy substituent directly influencing the spectral properties, fatigue resistance, and switching kinetics of the resulting photochromic materials.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 35976-46-6
Cat. No. B1304927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1,3,3-trimethyl-2-methyleneindoline
CAS35976-46-6
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1(C(=C)N(C2=C1C=C(C=C2)OC)C)C
InChIInChI=1S/C13H17NO/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4/h6-8H,1H2,2-5H3
InChIKeyBGXWEEHVMWADRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline CAS 35976-46-6: Procurement Guide for Photochromic Research & Materials Science


5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (CAS 35976-46-6) is a 5-substituted indoline derivative, specifically the 5-methoxy analogue of Fischer's base (1,3,3-trimethyl-2-methyleneindoline). It serves as a critical building block in the synthesis of photochromic spiropyrans and spirooxazines, with its methoxy substituent directly influencing the spectral properties, fatigue resistance, and switching kinetics of the resulting photochromic materials [1]. The compound is also known as 2,3-dihydro-5-methoxy-1,3,3-trimethyl-2-methylene-1H-indole and has a molecular formula of C13H17NO (MW 203.28) [2].

Why Generic Substitution Fails: Differential Performance of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline in Photochromic Systems


In the design of indoline-based photochromic materials (e.g., spiropyrans, spirooxazines), the 5-position substituent is not a spectator group; it electronically tunes the indoline nitrogen, directly impacting the thermodynamic equilibrium between the closed (colorless) spiro form and the open (colored) merocyanine form. The 5-methoxy derivative (35976-46-6) provides a distinct balance of electron-donating character, steric profile, and synthetic accessibility compared to alternatives such as the unsubstituted parent (Fischer's base, CAS 118-12-7), 5-chloro (CAS 6872-17-9), 5-nitro, or 5-bromo analogues. Simply procuring a cheaper, more readily available indoline base without the 5-methoxy group results in photochromic materials with markedly different absorption maxima, thermal fade rates, and fatigue lifetimes [1][2]. The following quantitative evidence substantiates why this specific substitution is non-interchangeable for applications requiring precise optical performance.

Quantitative Evidence for Differentiating 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (CAS 35976-46-6) from Its Closest Analogs


Bathochromic Shift in Photomerocyanine Absorption vs. Unsubstituted Parent

The introduction of a condensed fragment or electron-donating substituent into the 5-position of the indoline ring leads to a bathochromic shift of both the long-wave and short-wave absorption bands of the photomerocyanine form compared to the unsubstituted parent compound [1]. While exact nm values depend on the specific spiro system, the methoxy group's electron-donating effect via resonance is a well-established principle in indoline photochromic literature.

Photochromism Spiropyran Absorption Spectroscopy

Spectral Emission Tuning in Spiropyran Derivatives: Solvent-Dependent Maxima

Substituted spiropyrans derived from 5-methoxy-1,3,3-trimethyl-2-methyleneindoline exhibit distinct, solvent-dependent emission properties. In a comparative solvent study, emission band maxima for a representative derivative were observed at λ=636 nm in ethanol, λ=666 nm in toluene, and λ=650 nm in acetonitrile . This solvatochromic range provides a measurable performance differentiation for applications requiring environment-sensitive fluorescence.

Fluorescence Solvatochromism Optical Sensors

Direct Use in Patented Reverse Photochromic Spiropyran Synthesis

The 5-methoxy derivative is explicitly claimed as a starting material in the synthesis of reverse photochromic spiropyran derivatives for reversible recording media. The patented procedure involves refluxing 1,3,3-trimethyl-2-methylene-5-methoxyindoline with 3,5-dinitrosalicylaldehyde in ethanol for 5 hours to yield a spiropyran of formula II [1]. This specific use case is tied to the compound's substitution pattern, as the methoxy group contributes to the desired reverse photochromic properties and durability.

Reverse Photochromism Reversible Recording Media Spiropyran Synthesis

Physicochemical Property Differentiation: Calculated LogP and pKa vs. Unsubstituted Analog

The presence of the 5-methoxy group alters key physicochemical parameters compared to the unsubstituted Fischer's base. For 5-methoxy-1,3,3-trimethyl-2-methyleneindoline, the predicted pKa is 2.72±0.40, density is 1.04±0.1 g/cm³, and boiling point is 303.0±42.0 °C . In contrast, Fischer's base (CAS 118-12-7) has a molecular weight of 173.25 g/mol and a boiling point of 248 °C [1]. These differences affect chromatographic retention, solvent partitioning, and formulation stability in polymer matrices.

Physicochemical Properties Chromatography Formulation

Optimal Application Scenarios for 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (CAS 35976-46-6) Based on Quantitative Differentiation


Synthesis of Solvatochromic Fluorescent Spiropyrans for Chemical Sensing

Researchers developing optical sensors that respond to solvent polarity or local environment changes should select the 5-methoxy derivative over the unsubstituted parent. Derived spiropyrans exhibit measurable emission shifts across solvents (e.g., 636 nm in ethanol vs. 666 nm in toluene) , enabling ratiometric sensing schemes.

Reverse Photochromic Materials for Reversible Optical Recording

For applications requiring reverse photochromism—where the thermally stable form is colored and fades upon irradiation—the 5-methoxy derivative is explicitly claimed in patent literature for synthesizing durable, high-contrast recording media . Its substitution pattern is integral to the material's performance.

Tuning Merocyanine Absorption Maxima in Photochromic Ophthalmic Lenses

In the formulation of photochromic lenses, the absorption maximum of the colored merocyanine form must be precisely controlled. The 5-methoxy group induces a bathochromic shift relative to the unsubstituted indoline , allowing formulators to achieve desired lens tinting and activation kinetics.

Analytical Method Development Requiring Specific Chromatographic Retention

Due to its distinct physicochemical profile (higher MW, different pKa, and increased boiling point vs. Fischer's base) [1], the 5-methoxy derivative exhibits different retention on reverse-phase HPLC columns, making it a suitable reference standard for method validation in complex mixtures.

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